

Solubility of Quinaldic Acid Sodium Salt in different solvents

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Compound of Interest

Compound Name: Quinaldic Acid Sodium Salt

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An In-depth Technical Guide to the Solubility of **Quinaldic Acid Sodium Salt**

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Abstract

Quinaldic acid sodium salt, the sodium salt of quinoline-2-carboxylic acid, is a pivotal chemical entity with significant applications in pharmaceutical development, analytical chemistry, and biochemical research.[1] Its utility is profoundly influenced by its solubility characteristics in various solvent systems. This technical guide provides a comprehensive examination of the solubility of **quinaldic acid sodium salt**, synthesizing fundamental physicochemical principles with practical, field-proven experimental methodologies. We delve into the molecular properties governing solubility, present available solubility data across a spectrum of solvents, and offer a detailed, self-validating protocol for equilibrium solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

The salt form of an active pharmaceutical ingredient (API) is often selected to overcome suboptimal physicochemical or biopharmaceutical properties of the parent molecule.[2] Quinaldic acid, a weakly acidic compound, is converted to its sodium salt to significantly enhance its aqueous solubility, a critical factor for formulations requiring high bioavailability.[1]

[3] Understanding the solubility of **quinaldic acid sodium salt** is not merely an academic exercise; it is fundamental to:

- Pharmaceutical Formulation: Developing viable oral, parenteral, and other dosage forms relies on achieving the desired drug concentration in a given vehicle.[4]
- Chemical Synthesis: Its role as a key intermediate necessitates its dissolution in various reaction media.[1]
- Analytical Method Development: Accurate quantification, particularly using techniques like HPLC, requires the analyte to be fully dissolved in the mobile phase.[5]
- Biochemical Assays: Investigating enzyme activities and metabolic pathways often requires the compound to be in an aqueous buffer system.[1]

This guide provides the foundational knowledge and practical tools to effectively work with **quinaldic acid sodium salt** in a laboratory setting.

Physicochemical Properties Governing Solubility

The solubility of **quinaldic acid sodium salt** is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires examining its specific properties.[5]

Molecular Structure and Polarity

Quinaldic acid sodium salt consists of a sodium cation (Na^+) and a quinaldate anion. The anion possesses a hydrophobic bicyclic quinoline ring system and an ionized, hydrophilic carboxylate group ($-\text{COO}^-$). This amphiphilic nature dictates its solubility behavior.

- In Polar Solvents (e.g., Water, Ethanol, DMSO): The highly polar, ionized carboxylate group is the primary driver of solubility. It readily participates in strong ion-dipole interactions with polar solvent molecules. Water, a protic solvent, can also form hydrogen bonds with the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate.

- In Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar quinoline ring system dominates. The energy required to break the strong ionic bonds of the salt's crystal lattice is not compensated by the weak van der Waals forces that would form with nonpolar solvents. Consequently, solubility is expected to be extremely low.

The Critical Role of pH

For the salt of a weak acid, pH is arguably the most critical factor influencing aqueous solubility. Quinaldic acid's parent molecule, quinoline-2-carboxylic acid, has an acidic pKa.[6][7] When the sodium salt is dissolved in water, it exists as the soluble quinaldate anion. However, under acidic conditions ($\text{pH} < \text{pKa}$), the quinaldate anion will be protonated to form the free acid, which is significantly less soluble in water and may precipitate out of solution.[8] Therefore, maintaining a neutral to basic pH is essential for maximizing and maintaining the aqueous solubility of the sodium salt.

Core Physicochemical Data

A summary of the key properties for the parent quinaldic acid and its sodium salt provides a quantitative basis for understanding its behavior.

Property	Quinaldic Acid (Parent)	Quinaldic Acid Sodium Salt	Source(s)
Molecular Formula	$\text{C}_{10}\text{H}_7\text{NO}_2$	$\text{C}_{10}\text{H}_6\text{NNaO}_2$	[9][10]
Molecular Weight	173.17 g/mol	195.15 g/mol	[9][10]
Appearance	Light brown or off-white to yellow crystalline powder	White to light yellow crystalline powder	[1][7]
pKa (Strongest Acidic)	~1.1 - 1.76	N/A (Salt Form)	[6][11]
LogP (Octanol-Water)	1.44	N/A (Calculated for neutral form)	[6][7]
Water Solubility (Parent Acid)	0.76 - 14 g/L	Excellent / High	[1][6]

Solubility Profile Across Different Solvents

The following table summarizes the known solubility of **quinaldic acid sodium salt** in various common laboratory solvents. It is critical to note that much of the available data is qualitative. Quantitative determination often requires experimental measurement as described in Section 4.

Solvent Class	Solvent Name	IUPAC Name	Qualitative Solubility	Rationale & Insights	Source(s)
Aqueous	Water	Water	Excellent / Highly Soluble	As the sodium salt of a carboxylic acid, it readily dissociates in water, forming strong ion-dipole interactions. This is the primary reason for its synthesis and use in aqueous formulations.	[1]
Polar Protic	Ethanol	Ethanol	Soluble	The hydroxyl group allows for hydrogen bonding and its polarity solvates the ions, though likely less effectively than water. The parent acid is also soluble in ethanol.	[8]
Methanol	Methanol	Soluble (Predicted)	Similar to ethanol, its high polarity		[5]

and ability to
hydrogen
bond suggest
good
solubility.

DMSO is a
"super
solvent"
capable of
dissolving a
wide range of
polar and
nonpolar
substances.
[12] It
effectively
solvates the [8][13]
sodium cation
and the
quinaldate
anion. The
parent acid
has a
reported
solubility of
35 mg/mL in
DMSO.

Polar Aprotic

DMSO

Dimethyl
Sulfoxide

Soluble

Acetonitrile

Ethane nitrile

Moderately
Soluble
(Predicted)

As a polar
aprotic
solvent, it can
solvate the
ions to some
extent, but its
solvating
power for
salts is
generally less

[5]

			than that of DMSO or water.	
Acetone	Propan-2-one	Sparingly Soluble to Soluble	The parent acid is soluble in acetone. The salt's solubility will depend on the balance between the energy required to break the crystal lattice and the energy gained from solvation by the moderately polar acetone molecules.	[8][14]
Nonpolar	Hexane	Hexane	Insoluble (Predicted)	Lacks the polarity to overcome the crystal lattice energy of the ionic salt. Intermolecular forces are limited to weak van der Waals interactions.

Toluene	Toluene	Insoluble (Predicted)	Similar to hexane, toluene is nonpolar and cannot effectively solvate the charged ions of the salt.	[5]
Intermediate	Dichloromethane (DCM)	Dichloromethane	Sparingly Soluble / Insoluble (Predicted)	While slightly polar, DCM is a poor solvent for most salts. Insufficient solvation energy is provided to break the ionic bonds.
Ethyl Acetate	Ethyl Acetate	Sparingly Soluble / Insoluble (Predicted)	As an aprotic ester with moderate polarity, it is generally not an effective solvent for inorganic salts.[15][16]	

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard, considered the most reliable technique for measuring thermodynamic equilibrium solubility.[17]

This protocol outlines a self-validating system for determining the solubility of **quinaldic acid sodium salt** in a chosen solvent.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium.^[18] At equilibrium, the solution is saturated, and the concentration of the dissolved solute is constant.^[19] The undissolved solid is then removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.

Materials and Equipment

- **Quinaldic Acid Sodium Salt** ($\geq 98\%$ purity)^[1]
- Solvent of choice (e.g., HPLC-grade water, ethanol)
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 μm PTFE)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV detector or a UV-Vis spectrophotometer
- Calibrated pH meter (for aqueous solutions)

Step-by-Step Methodology

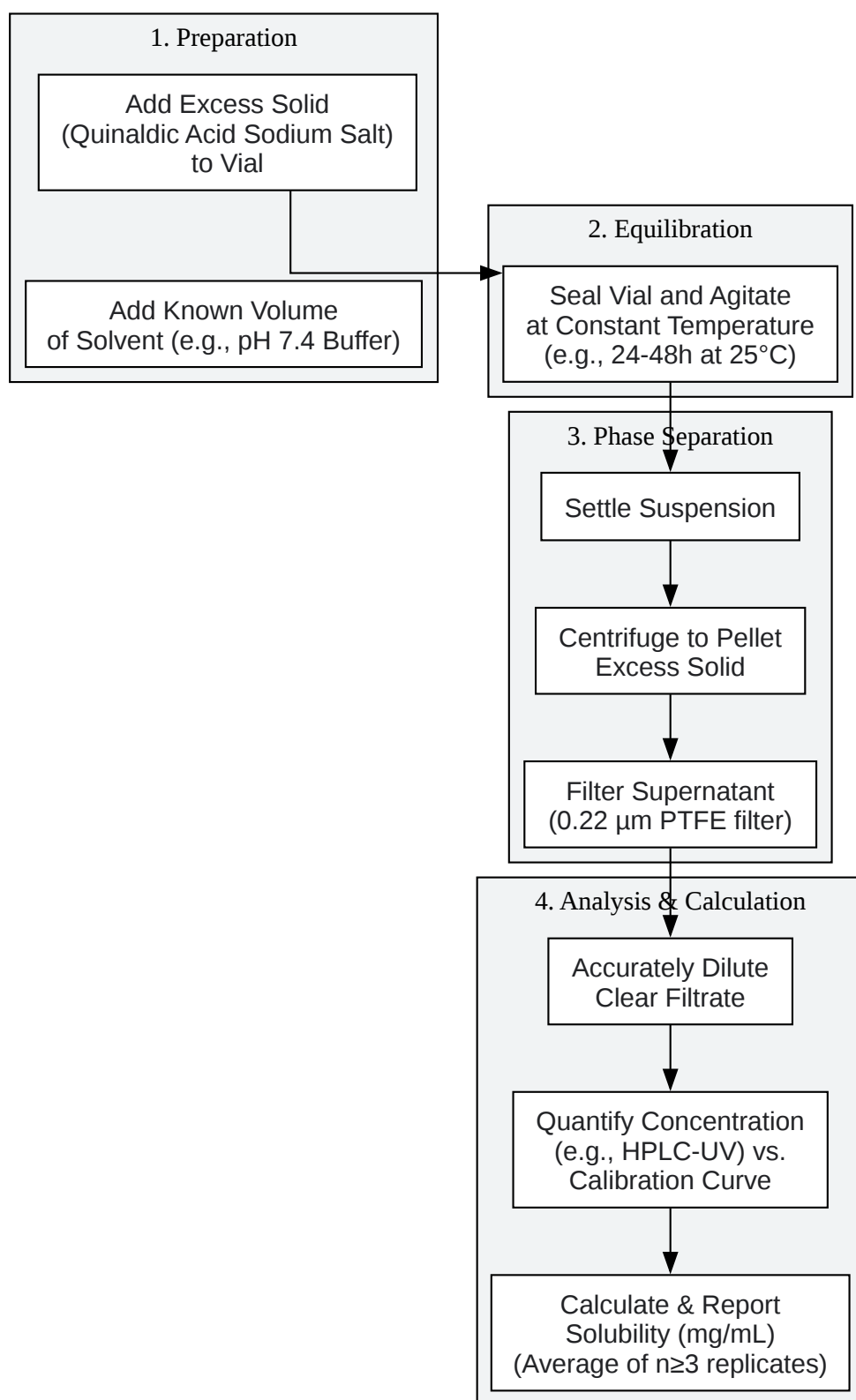
- **Preparation of Solvent:** Prepare the desired solvent or buffer system. For aqueous solutions, adjust the pH to the desired value (e.g., pH 7.4 for physiological relevance) and record the final pH.^[17]

- **Sample Addition:** Add an excess amount of **quinaldic acid sodium salt** to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment.[\[17\]](#)
- **Solvent Addition:** Accurately add a known volume or mass of the chosen solvent to the vial.
- **Equilibration:** Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[\[20\]](#) Agitate the samples for a predetermined time to reach equilibrium.
 - **Scientist's Insight:** The time to reach equilibrium is compound-dependent and must be established. A common starting point is 24-48 hours.[\[18\]](#) To validate, you can measure the concentration at different time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the concentration no longer increases.[\[19\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, carefully separate the saturated solution from the undissolved solid.
 - **Causality:** This step is critical to avoid artificially inflating the solubility measurement with suspended solid particles. Centrifugation followed by filtration through a chemically inert syringe filter is the most robust method.[\[5\]](#)
- **Sample Preparation for Analysis:** Immediately after filtration, accurately dilute a known volume of the clear filtrate with the appropriate solvent/mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
- **Quantification:** Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
 - **Self-Validation System:** A calibration curve must be prepared using standard solutions of **quinaldic acid sodium salt** of known concentrations. The R^2 value of the curve should be >0.995 to ensure linearity and accuracy.[\[5\]](#)
- **Calculation and Reporting:** Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. Report the solubility in standard units such as

mg/mL or mol/L, specifying the solvent and the temperature.^[5] A minimum of three replicate determinations should be performed for statistical validity.^[20]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.



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